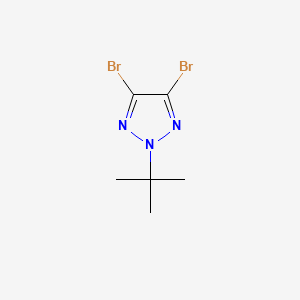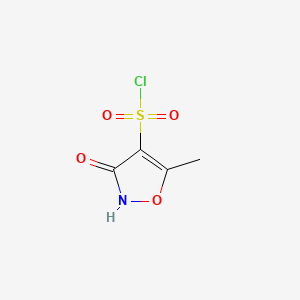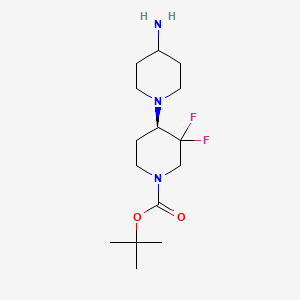![molecular formula C7H16Cl2N2 B13905313 trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride: is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.1228 g/mol . This compound is often used in pharmaceutical research and has various applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Formation of the pyrrole ring: This can be achieved through the reaction of suitable amines with diketones or other carbonyl compounds.
Hydrogenation: The pyrrole ring is then hydrogenated to form the octahydro-pyrrolo structure.
Methylation: Introduction of the methyl group at the 2-position.
Formation of the dihydrochloride salt: This is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: : In chemistry, trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : In biological research, this compound can be used to study the effects of specific molecular structures on biological systems. It may also be used in the development of new drugs or therapeutic agents.
Medicine: : In medicine, this compound may be investigated for its potential therapeutic effects. It could be used in the development of new medications for various diseases.
Industry: : In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole: This compound is similar in structure but lacks the dihydrochloride salt form.
Octahydro-pyrrolo[3,4-c]pyrrole: This compound lacks the methyl group at the 2-position.
trans-2-Methyl-pyrrolo[3,4-c]pyrrole: This compound lacks the octahydro structure.
Uniqueness: : trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is unique due to its specific structural features, including the trans-configuration, the presence of the methyl group at the 2-position, and the dihydrochloride salt form
属性
分子式 |
C7H16Cl2N2 |
|---|---|
分子量 |
199.12 g/mol |
IUPAC 名称 |
(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-8-3-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 |
InChI 键 |
NQSFFBGSZKBOTL-GPJOBVNKSA-N |
手性 SMILES |
CN1C[C@H]2CNC[C@@H]2C1.Cl.Cl |
规范 SMILES |
CN1CC2CNCC2C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)











![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
